1,3,6,7-Tetrabromo-dibenzofuran
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Overview
Description
1,3,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C({12})H({4})Br(_{4})O, and it has a molecular weight of 483.78 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the 1, 3, 6, and 7 positions on the dibenzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-Tetrabromo-dibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.
Reduction: Reducing agents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce dibenzofuran-quinones.
Scientific Research Applications
1,3,6,7-Tetrabromo-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, due to its brominated structure, which imparts fire-resistant properties to materials.
Mechanism of Action
The mechanism by which 1,3,6,7-tetrabromo-dibenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
1,3,6,7-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans, such as:
- 1,2,3,4-Tetrabromo-dibenzofuran
- 1,2,6,7-Tetrabromo-dibenzofuran
- 1,3,5,7-Tetrabromo-dibenzofuran
These compounds differ in the positions of the bromine atoms on the dibenzofuran ring, which can influence their chemical reactivity and applications. This compound is unique due to its specific bromination pattern, which may confer distinct properties and reactivity compared to its isomers.
Biological Activity
1,3,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of four bromine atoms at the 1, 3, 6, and 7 positions on the dibenzofuran structure. Its molecular formula is C12H4Br4O, with a molecular weight of approximately 483.776 g/mol. The unique arrangement of bromine substituents significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Aryl Hydrocarbon Receptor (AhR) : The compound binds to AhR, leading to the activation of genes involved in xenobiotic metabolism. This process results in the production of enzymes that metabolize and detoxify harmful substances.
- Enzyme Inhibition : The presence of bromine enhances the compound's reactivity with biological molecules, potentially inhibiting enzyme activities or disrupting cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Its ability to modulate cellular signaling pathways and induce apoptosis in cancer cells has been documented in several studies. This makes it a candidate for further exploration in cancer therapeutics.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.
Study on Anticancer Activity
In another study focusing on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated cytotoxic effects. The IC50 values were found to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Summary Table of Biological Activities
Activity Type | Target Organism/Cell Line | Effect | MIC/IC50 Value |
---|---|---|---|
Antimicrobial | E. coli | Growth inhibition | 50 µg/mL |
Antimicrobial | S. aureus | Growth inhibition | 50 µg/mL |
Anticancer | HeLa cells | Cytotoxicity | 30 µM |
Anticancer | MCF-7 cells | Cytotoxicity | 25 µM |
Properties
CAS No. |
617707-76-3 |
---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,6,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H |
InChI Key |
HJAHYZGENLXMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
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